4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Overview

Description

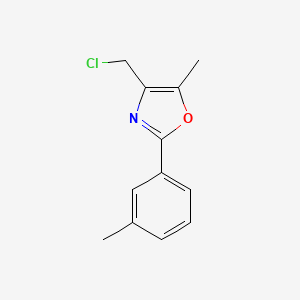

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoyl chloride with 2-amino-2-methylpropanenitrile to form an intermediate, which is then cyclized in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups on the oxazole ring and the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

Substitution: Products such as 4-(azidomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Oxidation: Products like this compound-5-carboxylic acid.

Reduction: Products such as 4-(aminomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. For instance, derivatives of oxazole compounds have shown promising anticancer properties, making them candidates for further drug development .

Biological Activity

Research indicates that 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole exhibits significant biological activities. It has been evaluated for its ability to inhibit cancer cell growth across multiple cell lines. Studies have reported that oxazole derivatives can inhibit the growth of human tumor cell lines with low micromolar GI50 values, indicating potential effectiveness as anticancer agents .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential in creating materials with specific electronic or optical properties. The unique substitution pattern on the oxazole ring allows for versatile chemical modifications that are beneficial in developing new materials .

Biological Studies

Enzyme Activity Probes

this compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively bind to target proteins makes it valuable for understanding biochemical pathways and mechanisms .

Industrial Applications

The compound is also used in the synthesis of agrochemicals and specialty chemicals. Its structural features allow it to participate in various chemical reactions that are essential for producing effective agricultural products .

Case Studies and Research Findings

| Study/Research | Findings | Cell Lines Tested | GI50 Values (μM) |

|---|---|---|---|

| Study on Anticancer Properties | Significant inhibition of cancer cell growth | Various human tumor cell lines | Low micromolar range |

| Mechanistic Study | Irreversible inhibition of enzyme activity | Enzyme assays | Not specified |

| Material Development Research | Novel materials with enhanced properties | Various synthetic methodologies | Not applicable |

Notable Research Example

One significant study demonstrated that derivatives of 1,3-oxazole sulfonamides exhibited promising anticancer activity against leukemia cell lines, showcasing the potential of this compound as a precursor for developing more potent anticancer agents .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

- 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole

- 4-(Bromomethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Uniqueness

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is unique due to the specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and methyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

Biological Activity

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its effects on cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chloromethyl group and a methyl-substituted phenyl ring, which contribute to its biological properties. The oxazole ring is significant for its role in various pharmacological activities.

Biological Activity Overview

Research has indicated that derivatives of oxazole compounds, including this compound, exhibit notable anticancer properties. These compounds have been evaluated for their ability to inhibit cell growth across various cancer cell lines.

Anticancer Properties

-

Inhibition of Cancer Cell Growth :

- Studies have shown that oxazole derivatives can significantly inhibit the growth of human tumor cell lines. For instance, a series of 1,3-oxazole sulfonamides were found to exhibit promising growth inhibitory properties against leukemia cell lines with GI50 values in the low micromolar range .

- The compound's structure allows it to interact with cellular targets effectively, leading to growth inhibition.

- Mechanism of Action :

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives:

Specific Findings

- Cytotoxicity : In vitro evaluations against various cancer cell lines such as MCF-7 and U-937 showed that certain oxazole derivatives exhibited higher cytotoxicity than standard treatments like doxorubicin .

- Apoptotic Induction : Flow cytometry assays indicated that these compounds are potent inducers of apoptosis, acting in a dose-dependent manner through pathways involving p53 and caspase activation .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations : Changes in the substituents on the oxazole ring or the chloromethyl group can enhance or diminish activity. For example, halogenated variants showed improved potency against specific cancer types .

- Hydrophobic Interactions : Molecular docking studies suggest that strong hydrophobic interactions between the aromatic rings of oxazole derivatives and amino acid residues in target proteins contribute significantly to their binding affinity and biological efficacy .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves chlorination of pre-formed oxazole intermediates. For example, chloromethylation can be achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. A multistep synthesis may include:

Oxazole core formation : Condensation of substituted acetophenone derivatives with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization .

Chloromethylation : Reaction with chlorinating agents (e.g., PCl₅) in inert solvents like dichloromethane at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) to isolate the product.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to adjust reaction times.

- Use low temperatures (<10°C) during chlorination to suppress decomposition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with m/z calculated for C₁₂H₁₁ClNO: 220.0533).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spill Management : Neutralize chlorinated compounds with sodium bicarbonate before disposal.

- Toxicity Screening : Refer to ChemIDplus or ECHA databases for hazard profiles of structurally similar oxazoles .

Advanced Research Questions

Q. How does the electronic environment of the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- Mechanistic Studies :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density around the chloromethyl group. The electron-withdrawing oxazole ring enhances the electrophilicity of CH₂Cl, favoring SN₂ reactions .

- Compare reaction rates with substituted nucleophiles (e.g., sodium azide vs. thiophenol) in polar aprotic solvents (DMF, DMSO).

- Experimental Validation :

Q. How can computational chemistry tools be integrated with experimental data to predict the biological activity of this compound?

Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina to simulate interactions with anticancer targets (e.g., tubulin or IMPDH). The oxazole ring’s rigidity may enhance binding affinity .

- QSAR Modeling :

- Train models using datasets of oxazole derivatives with known IC₅₀ values. Key descriptors include logP, polar surface area, and H-bond acceptor count .

- Validation :

- Compare predicted activity with in vitro assays (e.g., MTT assay on cancer cell lines).

Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NMR signals or conflicting crystallographic parameters)?

Methodological Answer :

- Contradiction Analysis :

- Cross-Validation :

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFJTOSWONKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408090 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521266-92-2 | |

| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.